REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:9])[CH2:6][CH2:7][NH2:8])[CH3:3].[CH:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].C(N(C(C)C)CC)(C)C.[BH4-].[Na+]>C(Cl)Cl>[CH2:2]([O:4][C:5](=[O:9])[CH2:6][CH2:7][NH:8][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:3] |f:0.1,3.4.5,7.8|
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CCN)=O
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Name
|
|
Quantity
|
1.68 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3.35 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
662 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at ambient temperature for 4 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum to a clear oil
|
Type
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DISSOLUTION
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Details
|
The oil was re-dissolved in methanol (30 mL)
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Type
|
TEMPERATURE
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Details
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cooled to 0° C.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
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16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with 10% aqueous citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCNCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |